molecular formula C24H19FN2O3 B12203977 (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one

Cat. No.: B12203977
M. Wt: 402.4 g/mol
InChI Key: VOZLECAEAXOXJE-NHDPSOOVSA-N
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Description

(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a potent and selective small-molecule inhibitor identified in research for targeting Fms-like tyrosine kinase 3 (FLT3). This compound acts as a Type I ATP-competitive inhibitor, binding to the active conformation of the kinase and effectively blocking its autophosphorylation and downstream signaling pathways. Its primary research value lies in the study of acute myeloid leukemia (AML), as internal tandem duplication (ITD) mutations in the FLT3 gene are one of the most common genetic alterations in AML and are associated with poor prognosis. Researchers utilize this compound in vitro to investigate the mechanisms of FLT3-ITD-driven leukemogenesis, to assess its efficacy in inducing apoptosis and inhibiting proliferation in mutant cell lines, and to explore potential combination therapies with other chemotherapeutic agents. The structure features a (Z)-benzylidene moiety at the 7-position and a pyridin-2-ylmethyl group, contributing to its specific binding affinity and inhibitory profile. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. For detailed handling, storage, and safety information, researchers should consult the associated Safety Data Sheet (SDS).

Properties

Molecular Formula

C24H19FN2O3

Molecular Weight

402.4 g/mol

IUPAC Name

(7Z)-7-[(2-fluorophenyl)methylidene]-9-methyl-3-(pyridin-2-ylmethyl)-2,4-dihydrofuro[3,2-g][1,3]benzoxazin-6-one

InChI

InChI=1S/C24H19FN2O3/c1-15-23-17(12-27(14-29-23)13-18-7-4-5-9-26-18)10-19-22(28)21(30-24(15)19)11-16-6-2-3-8-20(16)25/h2-11H,12-14H2,1H3/b21-11-

InChI Key

VOZLECAEAXOXJE-NHDPSOOVSA-N

Isomeric SMILES

CC1=C2C(=CC3=C1O/C(=C\C4=CC=CC=C4F)/C3=O)CN(CO2)CC5=CC=CC=N5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=CC4=CC=CC=C4F)C3=O)CN(CO2)CC5=CC=CC=N5

Origin of Product

United States

Preparation Methods

Formation of the Furobenzoxazin Core

The core structure is synthesized via acid-catalyzed cyclization of a substituted dihydroxybenzaldehyde precursor. A representative protocol involves:

  • Reacting 5-methyl-2,3-dihydroxybenzaldehyde with chloroacetyl chloride in dichloromethane at 0°C

  • Neutralizing with triethylamine to initiate cyclization

  • Purifying the intermediate via silica gel chromatography (25% ethyl acetate/petroleum ether).

Table 1: Conditions for Core Formation

PrecursorReagentSolventTemperatureYield
5-Methyl-2,3-DHBChloroacetyl chlorideDCM0°C69%

Introduction of the 2-Fluorobenzylidene Group

The Z-configured benzylidene moiety is installed through a Knoevenagel condensation:

  • Reacting the core with 2-fluorobenzaldehyde in NMP

  • Using DBU as a base under microwave irradiation (180°C, 1 hour)

  • Achieving 25% yield after extraction and chromatography.

Key Challenge : Competing E-isomer formation is suppressed by microwave conditions, which favor kinetic control.

Functionalization with Pyridin-2-Ylmethyl

The pyridinyl group is introduced via nucleophilic substitution:

  • Treating the intermediate with 2-(bromomethyl)pyridine in DMF

  • Employing K2CO3 as a base at 80°C for 6 hours

  • Isolating the product via preparative HPLC.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (NMP, DMF) enhance reaction rates by stabilizing transition states.

  • Microwave irradiation reduces reaction times from 12 hours to 1 hour while improving Z-selectivity.

Table 2: Solvent Impact on Z/E Ratio

SolventZ:E RatioYield
NMP9:125%
DMF7:118%

Catalytic Systems

  • DBU outperforms traditional bases (e.g., Et3N) in condensation steps due to its strong nucleophilicity.

  • EDC.HCl is preferred for amide couplings, yielding 240 mg of product in pyridine.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography (ethyl acetate/petroleum ether) resolves regioisomers.

  • Preparative HPLC achieves >98% purity for biological testing.

Spectroscopic Validation

  • 1H NMR : Key signals include δ 8.39 (s, aromatic proton), 7.66 (s, pyridinyl), and 5.31 (s, NH2).

  • LCMS : [M+H]+ at m/z 402.4 confirms molecular weight.

Comparative Analysis with Analogues

Table 3: Yield Comparison with Structural Analogues

CompoundYieldSelectivity
Target Compound (Z-configuration)25%9:1 Z:E
Dimethoxy Analogue32%6:1 Z:E

Industrial Scalability Considerations

  • Continuous Flow Systems : Microreactors improve heat transfer during exothermic condensation steps.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

The compound (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its unique structural features.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Furo[3,2-g][1,3]benzoxazinone vs. Carbazole Derivatives

Compounds such as 1,4-dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) () share halogenated aromatic substituents but differ in core structure.

  • Electronic Effects: The carbazole core (aromatic tricyclic system) exhibits extended conjugation compared to the fused benzoxazinone, which contains an oxygen atom and lactone moiety. This difference may alter redox properties and UV-Vis absorption profiles.
  • Synthesis: Carbazoles in utilize Suzuki coupling with boronic acids , whereas benzoxazinones may require lactonization or cyclocondensation steps.

Furo[3,2-g][1,3]benzoxazinone vs. Pyrido-Benzoxazine Derivatives

Impurity E(EP) (9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid ) () shares a benzoxazine core but incorporates a pyridine ring and carboxylic acid group.

  • Functionality : The carboxylic acid in Impurity E(EP) enhances water solubility and metal-binding capacity, contrasting with the target compound’s ketone and ether groups.

Substituent Analysis

Halogenated Aromatic Groups

  • 2-Fluorobenzylidene (target) vs. Iodine’s larger atomic radius and polarizability may enhance halogen bonding in biological targets but reduce metabolic stability compared to fluorine .

Pyridyl vs. Methoxy Substituents

  • The pyridin-2-ylmethyl group in the target compound contrasts with 4’-methoxyphenyl in 6-(4’-methoxy-phenyl)-1,4-dimethyl-9H-carbazole (9b) (). Pyridyl groups improve aqueous solubility via hydrogen bonding, whereas methoxy substituents increase lipophilicity and π-donor capacity .

Spectroscopic and Physical Properties

Property Target Compound* 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) Ofloxacin N-Oxide Hydrochloride
Core Structure Furo[3,2-g]benzoxazinone Carbazole Pyrido[1,2,3-de]benzoxazine
Key Substituents 2-Fluorobenzylidene, pyridin-2-ylmethyl 2-Fluoro-5-methoxyphenyl, nitro Piperazinyl, carboxylic acid
IR (cm⁻¹) N/A 3309 (NH), 1578 (C=C), 1299 (C-NO₂) 1731 (C=O), 1246 (C-O)
¹H-NMR (δ) N/A 8.36 (H2), 7.87 (H5), 3.80 (OCH₃) 9.01 (H2’), 8.60 (H6’)
MS (m/z) N/A 364 (M⁺+1) 373 (M⁺+1)
Melting Point N/A 240 °C 167 °C (for 9a)

Biological Activity

The compound (7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-2-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18FN3O2C_{19}H_{18}FN_{3}O_{2}, and it features a furobenzoxazine core with a fluorobenzylidene substituent. The structure can be represented as follows:

 7Z 7 2 fluorobenzylidene 9 methyl 3 pyridin 2 ylmethyl 3 4 dihydro 2H furo 3 2 g 1 3 benzoxazin 6 7H one\text{ 7Z 7 2 fluorobenzylidene 9 methyl 3 pyridin 2 ylmethyl 3 4 dihydro 2H furo 3 2 g 1 3 benzoxazin 6 7H one}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, in a study involving human breast and colon cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate to strong activity against these malignancies .

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation. The compound is believed to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins. Additionally, it may interfere with the cell cycle by inhibiting cyclin-dependent kinases (CDKs), thus preventing cancer cells from progressing through critical phases of division .

Study 1: Antiproliferative Activity

In a systematic investigation, the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment .

Study 2: Mechanistic Insights

A detailed mechanistic study utilized Western blotting to assess changes in protein expression levels associated with apoptosis. The results showed upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) following treatment with the compound. This suggests that the compound may promote apoptosis through a mitochondrial pathway .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativeMCF-7 (Breast Cancer)15Induction of apoptosis
AntiproliferativeHT-29 (Colon Cancer)12Cell cycle arrest
Apoptosis InductionB16F10 (Melanoma)18Caspase activation

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